![molecular formula C14H11NO5S B2426625 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde CAS No. 339276-48-1](/img/structure/B2426625.png)

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

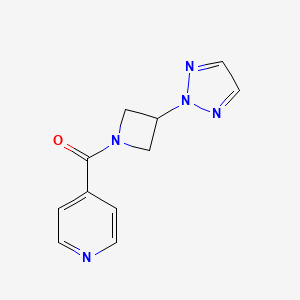

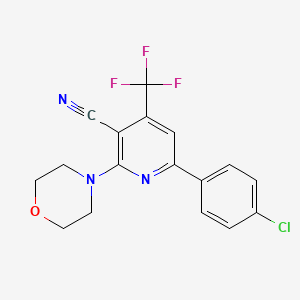

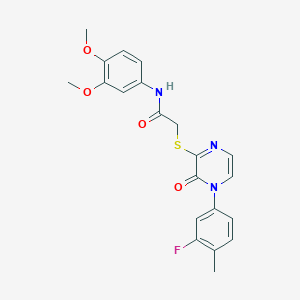

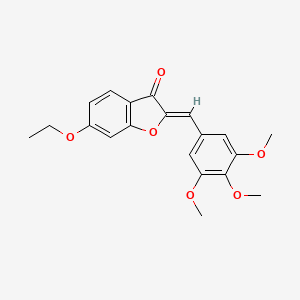

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is a chemical compound with the molecular formula C14H11NO5S and a molecular weight of 305.31 . It is used for research purposes .

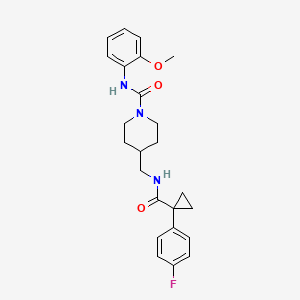

Molecular Structure Analysis

The molecular structure of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde can be represented by the SMILES notation:C1=CC=C (C=C1)S (=O) (=O)CC2=C (C=CC (=C2)C=O) [N+] (=O) [O-] . The InChI code for this compound is 1S/C14H11NO5S/c16-9-11-6-7-14 (15 (17)18)12 (8-11)10-21 (19,20)13-4-2-1-3-5-13/h1-9H,10H2 . Physical And Chemical Properties Analysis

The melting point of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is between 200-202°C .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is involved in various chemical reactions and synthesis processes. A study demonstrated the nitroaldol reaction of phenylsulfonylnitromethane with formaldehyde, leading to a mixture of products, which upon further treatment yields different diastereomers (Wade et al., 2009). Another research highlighted the ring-opening/ring-forming protocol using derivatives of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde to create nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds (Bianchi et al., 2003).

Structural Analysis and Novel Compounds

In another study, a modified procedure for achieving condensation reactions between certain dihydrothiophene dioxide and aromatic aldehydes was used to synthesize a range of previously unknown dihydrothiophene dioxides, which are substrates for the assembly of fused polycyclic nitrosulfolane derivatives. The structural features of these compounds were extensively analyzed (Savelev et al., 2021).

Reaction Pathways and Interactions

Research on the reactivity of similar compounds, such as 4-Nitro-3-thiolene-1,1-dioxides, demonstrates their interaction with nucleophiles through addition, vinyl substitution, or salt formation pathways. These interactions are influenced by substituents in the sulfolene ring, reagents, and reaction conditions (Lapshina et al., 2012). Another study focused on the reaction of primary nitro compounds with dipolarophiles, leading to the formation of products like isoxazolines or isoxazoles (Shimizu et al., 1984).

Synthesis and Spectral Studies

The synthesis of various derivatives and their spectral studies, such as the formation of alkyl nitrobenzoates and their sulfinyl derivatives, are also significant applications in research. These studies contribute to understanding the structural and chemical properties of these compounds (El-Bardan, 1992).

Safety and Hazards

Propiedades

IUPAC Name |

3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSWSWNLKDKHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)

![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2426549.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2426551.png)

![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2426558.png)

![3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426561.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2426565.png)